![molecular formula C10H6BrNO2 B1283772 2-(4-Bromophenyl)oxazole-4-carbaldehyde CAS No. 55327-32-7](/img/structure/B1283772.png)
2-(4-Bromophenyl)oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)oxazole-4-carbaldehyde, also known as BPOC, is a chemical compound that belongs to the class of oxazole derivatives. It has a molecular weight of 252.06 .
Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenyl)oxazole-4-carbaldehyde is C10H6BrNO2 . The structure of this compound includes an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The Fischer oxazole synthesis is a type of dehydration reaction which can occur under mild conditions in a rearrangement of the groups that would not seem possible . The reaction occurs by dissolving the reactants in dry ether and passing through the solution dry, gaseous hydrogen chloride .Scientific Research Applications
Pharmaceutical Chemistry
Oxazoles, which include “2-(4-Bromophenyl)oxazole-4-carbaldehyde”, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds .
2. Development of Efficient and Ecofriendly Catalytic Systems The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
3. Use of Magnetic Nanocomposites as Catalyst During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst .
4. Synthesis of Various Derivatives of Oxazoles A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
Biological and Medicinal Properties
Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery . Oxazoles have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry .
Broad Range of Pharmacological Properties
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOUYSTLSKOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574041 |
Source
|
Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazole-4-carbaldehyde | |
CAS RN |
55327-32-7 |
Source
|
Record name | 2-(4-Bromophenyl)-4-oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55327-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.